molecular formula C14H14ClNO2 B14608521 Quinoline, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methyl- CAS No. 59280-78-3

Quinoline, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methyl-

Cat. No.: B14608521
CAS No.: 59280-78-3
M. Wt: 263.72 g/mol
InChI Key: HIFFAGJKYCZRPZ-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . The specific compound is characterized by the presence of chloro, ethenyl, dimethoxy, and methyl substituents on the quinoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . For the specific compound, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline, the synthesis might involve the following steps:

    Formation of the Quinoline Core: The initial step could involve the formation of the quinoline core through a Skraup or Friedländer synthesis.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-chloro-3-ethenyl-6,7-dimethoxy-4-methyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Quinoline derivatives, including 2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline, have a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline lies in its specific combination of substituents, which can confer unique chemical and biological properties. This combination can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

59280-78-3

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-chloro-3-ethenyl-6,7-dimethoxy-4-methylquinoline

InChI

InChI=1S/C14H14ClNO2/c1-5-9-8(2)10-6-12(17-3)13(18-4)7-11(10)16-14(9)15/h5-7H,1H2,2-4H3

InChI Key

HIFFAGJKYCZRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC(=C(C=C12)OC)OC)Cl)C=C

Origin of Product

United States

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